molecular formula C6H9N3O B12468491 N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B12468491
M. Wt: 139.16 g/mol
InChI Key: CPZUWXGVBWUBHZ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine: is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is also known by its IUPAC name, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime . This compound is typically found in a powder form and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like methanol at a temperature of around 60°C for one hour .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration .

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also chelate metal ions, which plays a role in its biological activity .

Comparison with Similar Compounds

  • 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime
  • 1-methyl-1H-pyrazole-4-carbaldehyde oxime

Comparison: N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZUWXGVBWUBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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